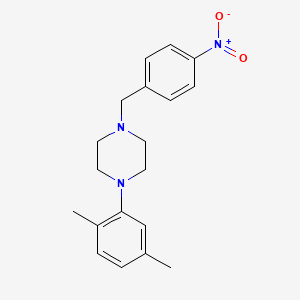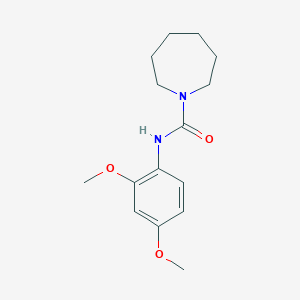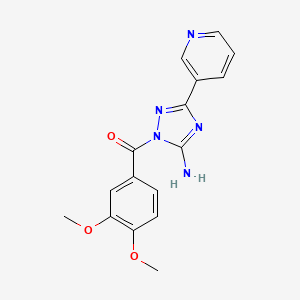![molecular formula C12H20N2O3 B5693867 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[Oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine, also known as OxyBIS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
作用機序
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine works by forming covalent bonds between adjacent amino acid residues in proteins and nucleic acids. This cross-linking can lead to changes in the structure and function of these biomolecules, which can be used to study their properties and interactions. 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of various biomolecules, including DNA, RNA, and proteins. 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has also been shown to affect the activity of certain enzymes and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the main advantages of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine is its ability to cross-link proteins and nucleic acids, which can be used to study their properties and interactions. However, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine can also lead to the formation of non-specific cross-links, which can complicate data interpretation. Additionally, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine in scientific research. One area of interest is the development of new methods for the selective cross-linking of specific proteins and nucleic acids. Another area of interest is the use of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine in the study of protein-protein interactions and the identification of potential drug targets. Additionally, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine may have applications in the development of new cancer therapies and the study of DNA damage and repair mechanisms.
Conclusion:
In conclusion, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties and mechanism of action that make it a valuable tool for studying the structure and function of biomolecules. While 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has several advantages, it also has limitations that must be considered when designing experiments. Overall, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has the potential to contribute to the development of new therapies and the understanding of fundamental biological processes.
合成法
The synthesis of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine involves the reaction of 2,2'-dipyrrylmethane with ethyl glyoxylate in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine. This synthesis method has been optimized to obtain a high yield of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine with minimal impurities.
科学的研究の応用
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has been widely used in scientific research due to its ability to cross-link proteins and nucleic acids. This property has been used to study the structure and function of various biomolecules, including DNA, RNA, and proteins. 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has also been used to study protein-protein interactions and to identify potential drug targets.
特性
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-5-1-2-6-13)9-17-10-12(16)14-7-3-4-8-14/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNBRLPFPZQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)


![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)



![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
